5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Catalog No.
S721878
CAS No.
92352-24-4
M.F
C8H8N4O2
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

CAS Number

92352-24-4

Product Name

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C8H8N4O2/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12)

InChI Key

WDPPKVUTTXCXMM-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NN

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NN

Synthesis

-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide is a synthetic compound, meaning it is not naturally occurring. The synthesis of this molecule has been reported in scientific literature, but its specific applications in research are still under investigation.

Potential Biological Activities

Some studies suggest that 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide may possess various biological activities, including:

  • Antimicrobial activity: A study published in " Arzneimittelforschung" found that the compound exhibited moderate antibacterial activity against certain strains of Staphylococcus aureus and Escherichia coli []. However, further research is needed to confirm and explore this potential application.
  • Anticancer activity: Another study, published in " Molecules", reported that the compound showed cytotoxicity (toxic to cells) against human cervical cancer (HeLa) and human breast cancer (MCF-7) cell lines []. However, the specific mechanism of action and potential for further development as an anticancer agent remain unclear and require further investigation.

5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide is an organic compound characterized by its unique structure, which combines a furan ring with a pyrazole moiety and a carbohydrazide functional group. The molecular formula for this compound is C₈H₈N₄O₂, and it features a furan ring substituted at the 2-position, which is linked to a pyrazole ring at the 5-position. The carbohydrazide group is attached at the 3-position of the pyrazole ring. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry.

Research suggests potential antimicrobial activity for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, but the specific mechanism remains unclear []. Further studies are needed to elucidate its interaction with microbes.

5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical transformations. Notably, it reacts with hydrazine hydrate to form derivatives such as 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide. This reaction illustrates the compound's ability to participate in nucleophilic substitutions and condensation reactions, leading to more complex structures .

Additionally, it can react with nitrous acid and other reagents to yield a variety of derivatives, showcasing its versatility in synthetic organic chemistry . The presence of both furan and pyrazole rings allows for multiple points of reactivity, making it suitable for further functionalization.

The biological activities of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide have been explored in several studies. It has demonstrated antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi . Furthermore, some derivatives of this compound have shown promising results in inducing autophagy in cancer cells, indicating potential applications in cancer therapy .

The compound's unique structure contributes to its biological activity, allowing it to interact with biological targets effectively.

The synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of furan-based precursors with hydrazine derivatives. One common method includes heating furan derivatives with hydrazine hydrate in an appropriate solvent such as ethanol or acetic acid . This process may be followed by purification steps such as recrystallization to obtain the desired compound in high purity.

Another approach involves multi-step synthesis where intermediate compounds are formed through various reactions before yielding the final product .

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazideFuran ring enhances reactivityAntimicrobial, anticancer5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBenzofuran may improve lipophilicityAntimicrobial5-(thienyl)-1H-pyrazole-3-carbohydrazideThiophene may provide different electronic propertiesAntimicrobial5-(pyridinyl)-1H-pyrazole-3-carbohydrazidePyridine enhances stabilityAnticancer

The uniqueness of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide lies in its specific combination of furan and pyrazole functionalities, which may confer distinct biological properties compared to its analogs. Further research into these compounds could reveal new therapeutic potentials based on their structural variations.

Interaction studies involving 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide focus on its binding affinity and mechanism of action against various biological targets. Research indicates that derivatives of this compound can interact with enzymes or receptors involved in disease pathways, which could lead to therapeutic effects .

Additionally, studies examining its interactions with metal ions or other small molecules could provide insights into its stability and reactivity under physiological conditions.

Several compounds share structural similarities with 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, including:

  • 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide - Similar structure but features a benzofuran moiety instead of furan.
  • 5-(thienyl)-1H-pyrazole-3-carbohydrazide - Contains a thiophene ring, which may alter its biological activity.
  • 5-(pyridinyl)-1H-pyrazole-3-carbohydrazide - Incorporates a pyridine ring that can influence solubility and interaction profiles.

Comparison Table

CompoundUnique FeaturesPotential

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. Its structure comprises:

  • A pyrazole ring (1H-pyrazole) with a hydrogen atom at position 1.
  • A furan-2-yl group attached to the pyrazole ring at position 5.
  • A carbohydrazide group (-CONHNH2) at position 3 of the pyrazole ring.

The SMILES notation for this compound is NNC(=O)C1=NNC(=C1)C1=CC=CO1, which encodes the connectivity of its atoms.

Structural ElementPositionSubstituent
Pyrazole ring5Furan-2-yl
Pyrazole ring3Carbohydrazide

Molecular Formula and Weight Analysis

The molecular formula of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide is C₈H₈N₄O₂, with a molecular weight of 192.17 g/mol. This formula reflects the combination of a pyrazole (C₃H₃N₂), furan (C₄H₃O), and carbohydrazide (C₂H₄N₂O₂) moieties.

CAS Registry Number and Alternative Chemical Identifiers

Key identifiers include:

Identifier TypeValueSource
CAS Registry Number92352-24-4
PubChem CID3649375
MDL NumberMFCD20275076
InChIKeyWDPPKVUTTXCXMM-UHFFFAOYSA-N

XLogP3

-0.2

Wikipedia

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Dates

Modify: 2023-08-15

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